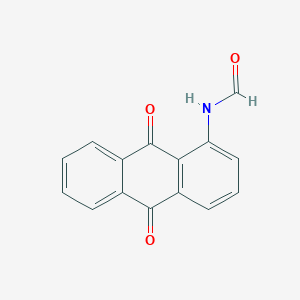
N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of a formamide group attached to the anthraquinone core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide typically involves the reaction of 1-aminoanthraquinone with formic acid or formic acid derivatives. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the formamide bond. The reaction can be represented as follows:
1-aminoanthraquinone+formic acid→this compound+water
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the anthraquinone core.
Substitution: The formamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state anthraquinone derivatives, while reduction may produce hydroanthraquinone derivatives.
科学研究应用
N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals, particularly for its potential as an anticancer agent.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its potential anticancer applications. Additionally, the compound may inhibit certain enzymes, further contributing to its biological effects.
相似化合物的比较
Similar Compounds
1-Aminoanthraquinone: A precursor in the synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-YL)formamide, known for its use in dye production.
2-Chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Another anthraquinone derivative with potential antimicrobial properties.
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: A compound with similar structural features and applications in organic synthesis.
Uniqueness
This compound is unique due to its formamide group, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
42419-86-3 |
|---|---|
分子式 |
C15H9NO3 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
N-(9,10-dioxoanthracen-1-yl)formamide |
InChI |
InChI=1S/C15H9NO3/c17-8-16-12-7-3-6-11-13(12)15(19)10-5-2-1-4-9(10)14(11)18/h1-8H,(H,16,17) |
InChI 键 |
OSKSYESYIGCEOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


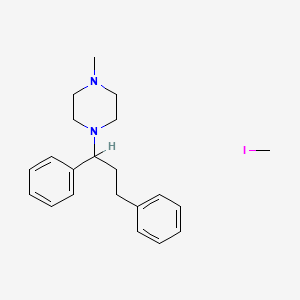
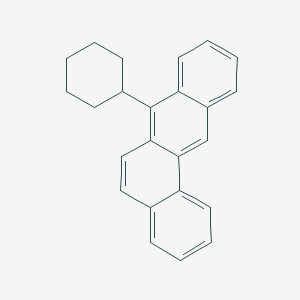
![9-[(6-Hydroxyhexyl)oxy]nonanoic acid](/img/structure/B14667179.png)
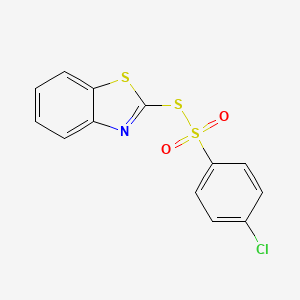
![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)

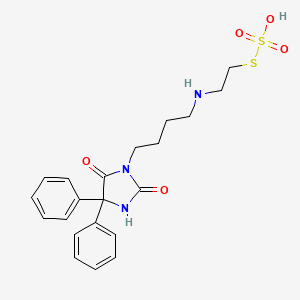
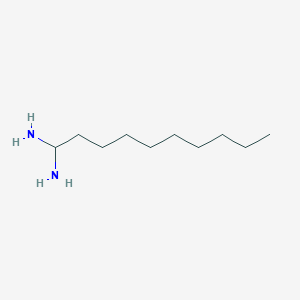
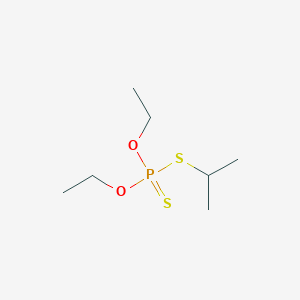
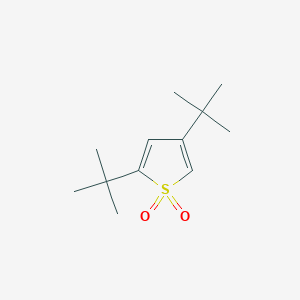
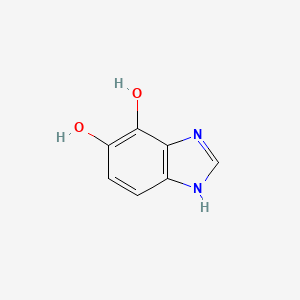
![5-Nitro-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14667232.png)


